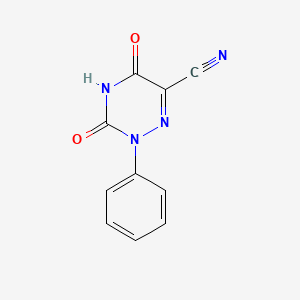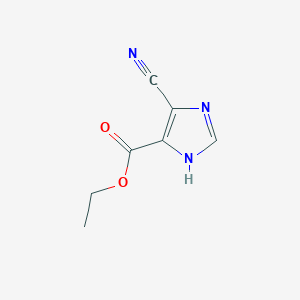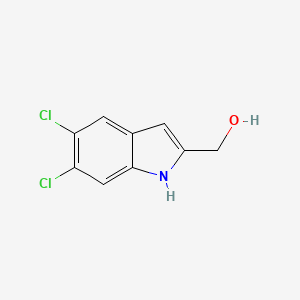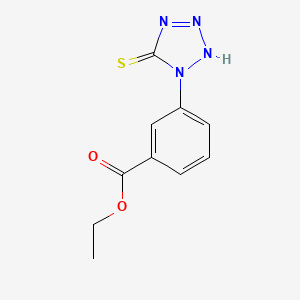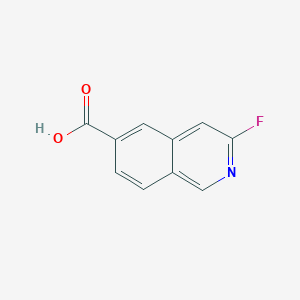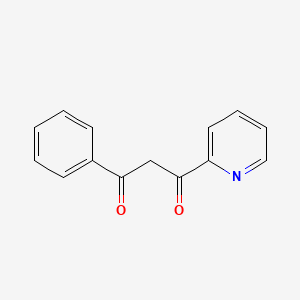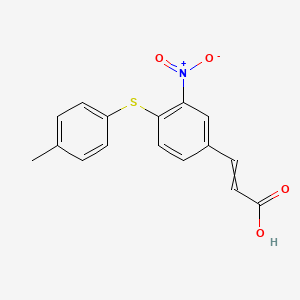
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid: is an organic compound that features a nitrophenyl group and a sulfanyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid typically involves a multi-step process. One common method includes the following steps:
Thioether Formation: The attachment of the sulfanyl group to the phenyl ring.
Aldol Condensation: The formation of the prop-2-enoic acid backbone through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thioether formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfanyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-Methylphenyl)sulfanyl]phenyl}prop-2-enoic acid
- 3-{4-[(4-Methylphenyl)sulfonyl]phenyl}prop-2-enoic acid
- 3-{4-[(4-Methylphenyl)thio]phenyl}prop-2-enoic acid
Uniqueness
The presence of both the nitro and sulfanyl groups in 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid distinguishes it from other similar compounds
Properties
Molecular Formula |
C16H13NO4S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19) |
InChI Key |
ZEEXVYNJSAWEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


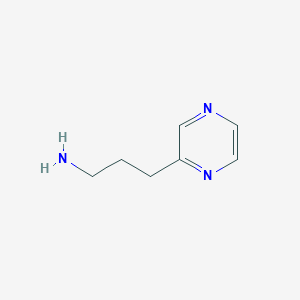
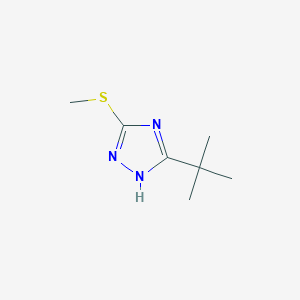
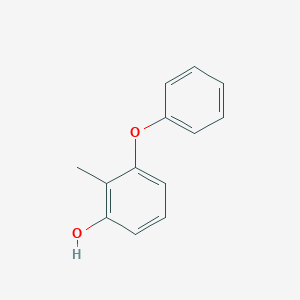
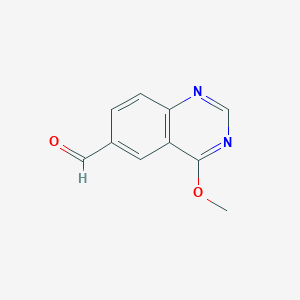
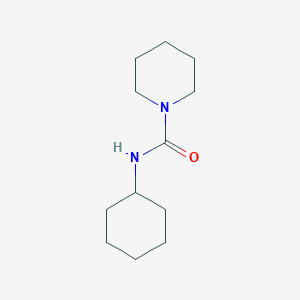
![8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8796166.png)
![[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid](/img/structure/B8796169.png)
